6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
One study highlighted the synthesis of 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines, demonstrating high inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR). These compounds, including dihydroquinoline derivatives, showcased high specificity and potent bacterial DHFR inhibition, suggesting potential as antibacterial agents (Johnson et al., 1989).
Anticancer Agents
Another study focused on the synthesis of 2-aroylquinoline-5,8-diones, which exhibited significant anti-proliferative activity against cancer cell lines and potential as inhibitors of tubulin polymerization and heat shock protein 90 (HSP90). This research underscores the compound's relevance in developing anticancer therapies (Nepali et al., 2016).
Molecular Interactions
Research into the weak interactions in barbituric acid derivatives revealed steady intermolecular "sandwich" complexes, stabilized by weak hydrogen bonds and π–π stacking. This study provides insights into the structural dynamics and potential molecular applications of related compounds (Khrustalev et al., 2008).
Analgesic Activity
Compounds with structural similarities to the target molecule have been tested for their analgesic properties, highlighting the potential for developing new pain management therapies. One such study synthesized derivatives that exhibited notable analgesic activity (Denislamova et al., 2012).
Photophysical Properties
The design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications demonstrated the compound's potential in developing novel colorimetric pH sensors and logic gates. This application is pivotal in various scientific and industrial processes (Yan et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinoline-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-22-18-15(19(26)23(2)21(22)28)13-17(24(18)11-12-29-3)20(27)25-10-6-8-14-7-4-5-9-16(14)25/h4-5,7,9,13H,6,8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDSCJDCPBXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)N3CCCC4=CC=CC=C43)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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